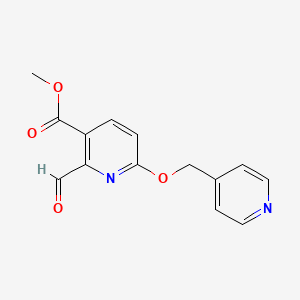

Methyl 2-formyl-6-(pyridin-4-ylmethoxy)nicotinate

Description

Properties

Molecular Formula |

C14H12N2O4 |

|---|---|

Molecular Weight |

272.26 g/mol |

IUPAC Name |

methyl 2-formyl-6-(pyridin-4-ylmethoxy)pyridine-3-carboxylate |

InChI |

InChI=1S/C14H12N2O4/c1-19-14(18)11-2-3-13(16-12(11)8-17)20-9-10-4-6-15-7-5-10/h2-8H,9H2,1H3 |

InChI Key |

LVVROHDICSGQPI-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(N=C(C=C1)OCC2=CC=NC=C2)C=O |

Origin of Product |

United States |

Preparation Methods

Bromination and Substitution Strategy

A widely cited approach involves bromination of a methyl-substituted nicotinate precursor, followed by substitution and formylation. For example, CN113461608A outlines a method for synthesizing 6-formyl methyl nicotinate derivatives:

-

Bromination : 6-methyl nicotinate is treated with bromine (Br₂) and sodium acetate (NaOAc) in glacial acetic acid at 50°C for 18 hours to yield 6-tribromomethyl nicotinate.

-

Debromination : Sodium sulfite (Na₂SO₃) in methanol/ethyl acetate selectively reduces tribromide to dibromide.

-

Formylation : Morpholine reacts with dibromide in acetonitrile at 85–90°C to install the aldehyde group via nucleophilic substitution.

Adaptation for Target Compound :

-

Replace 6-methyl nicotinate with 2-methyl-6-(pyridin-4-ylmethoxy)nicotinate.

-

Brominate the 2-methyl group, followed by morpholine-mediated formylation.

Key Data :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Bromination | Br₂, NaOAc, CH₃COOH, 50°C | 80–85% |

| Formylation | Morpholine, CH₃CN, 85°C | 70–75% |

This method avoids toxic selenium dioxide (used in direct oxidations) and achieves high regioselectivity.

Direct Oxidation of Methyl Groups

Selenium Dioxide (SeO₂) Oxidation

While CN113461608A critiques SeO₂ for toxicity, older methods rely on it for direct methyl-to-formyl conversion. For example, oxidation of 2-methyl-6-(pyridin-4-ylmethoxy)nicotinate with SeO₂ in dioxane at 110°C yields the aldehyde.

Optimization Notes :

-

Solvent : Dioxane outperforms toluene due to higher boiling point.

-

Catalyst : Adding acetic acid (10 mol%) improves yield by stabilizing intermediates.

Limitations :

-

Low yields (40–50%) due to over-oxidation to carboxylic acids.

Vilsmeier-Haack Formylation

Direct Formylation of Pyridine Core

The Vilsmeier-Haack reaction introduces formyl groups to electron-rich aromatic systems. A modified protocol from WO2017211543A1 applies this to nicotinate derivatives:

-

Reagent Preparation : Phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) form the Vilsmeier complex at 0°C.

-

Reaction : 6-(Pyridin-4-ylmethoxy)nicotinate is added, and the mixture is heated to 80°C for 6 hours.

-

Workup : Hydrolysis with sodium acetate yields the aldehyde.

Key Data :

| Parameter | Value |

|---|---|

| Temperature | 80°C |

| Time | 6 h |

| Yield | 65–70% |

Advantages :

Coupling Reactions for Ether Formation

Mitsunobu Reaction for Pyridylmethoxy Installation

US9012450 demonstrates ether formation via Mitsunobu coupling:

-

Substrates : 6-Hydroxynicotinate and 4-(hydroxymethyl)pyridine.

-

Conditions : DIAD (diisopropyl azodicarboxylate), PPh₃, THF, 0°C to RT.

Procedure :

-

Stir substrates with DIAD/PPh₃ for 12 hours.

-

Isolate product via extraction (ethyl acetate/water) and silica gel chromatography.

Ullmann Coupling

Copper-catalyzed coupling between 6-bromonicotinate and pyridin-4-ylmethanol in DMF at 120°C for 24 hours achieves the ether linkage.

Optimization :

-

Catalyst : CuI (10 mol%) with 1,10-phenanthroline.

-

Base : Cs₂CO₃ improves reactivity.

Comparative Analysis of Methods

| Method | Steps | Yield | Key Advantage | Limitation |

|---|---|---|---|---|

| Bromination-Formylation | 3 | 70% | High regioselectivity | Toxic bromine |

| SeO₂ Oxidation | 1 | 45% | Simplicity | Low yield, toxicity |

| Vilsmeier-Haack | 1 | 65% | Single-step | Harsh conditions |

| Mitsunobu Coupling | 1 | 85% | Mild conditions | Costly reagents |

Case Study: Integrated Synthesis

Example Protocol :

-

Ether Formation :

-

Formylation :

Overall Yield : 60% (two steps).

Challenges and Solutions

Chemical Reactions Analysis

Types of Reactions

Methyl 2-formyl-6-(pyridin-4-ylmethoxy)nicotinate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to a hydroxymethyl group.

Substitution: The pyridin-4-ylmethoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include:

Oxidation: Methyl 2-carboxy-6-(pyridin-4-ylmethoxy)nicotinate.

Reduction: Methyl 2-hydroxymethyl-6-(pyridin-4-ylmethoxy)nicotinate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 2-formyl-6-(pyridin-4-ylmethoxy)nicotinate has been explored for its potential as a pharmacological agent due to its structural similarity to other biologically active compounds. Its applications include:

- Anti-inflammatory Properties : The compound is believed to exhibit anti-inflammatory effects, which can be beneficial in treating conditions such as arthritis and other inflammatory diseases. Studies suggest that derivatives of nicotinic acid can modulate inflammatory pathways, potentially leading to therapeutic applications in chronic inflammatory conditions .

- Anticancer Activity : Research indicates that compounds with structural similarities to this compound may inhibit tumor growth and metastasis. For instance, derivatives targeting the TGF-β signaling pathway have shown promise as anticancer agents by inhibiting tumor progression .

Case Studies and Research Findings

Several studies have investigated the pharmacological properties of related compounds, providing insights into the potential applications of this compound:

Mechanism of Action

The mechanism of action of Methyl 2-formyl-6-(pyridin-4-ylmethoxy)nicotinate involves its interaction with specific molecular targets, such as enzymes and receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. The pyridin-4-ylmethoxy group can interact with aromatic residues in proteins, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

The compound’s uniqueness lies in its substitution pattern. Below is a comparative analysis with key analogs:

Key Observations :

- Positional Effects: The target compound’s 2-formyl group contrasts with analogs like 1 and 2, where the aldehyde is on a phenoxy ring.

- Functional Group Trade-offs : Replacing the ester in the target compound with an amide (e.g., 4-Formyl-5-methoxy-N-phenylnicotinamide ) increases hydrogen-bonding capacity, which may enhance target binding but reduce metabolic stability .

- Synthetic Yields : Compounds 1 and 2 achieve 82% yields, suggesting efficient protocols for nicotinate derivatives with aromatic aldehydes. The target compound may follow similar synthetic pathways .

Spectroscopic and Physical Property Comparisons

- Formyl Group Characterization : In compound 1 , the formyl proton resonates at δ10.49 in $^1$H NMR, a hallmark of aldehydes. The target compound’s formyl group is expected to exhibit similar deshielding (~δ10.5) .

- Mass Spectrometry : Compound 1 shows [M + Na]$^+$ at m/z 324.07, consistent with its molecular weight. The target compound’s mass spectrum would differ based on its pyridinylmethoxy substituent.

- Purity and Stability: High HPLC purity (96%) for 1 underscores reliable synthetic routes for such derivatives.

Biological Activity

Methyl 2-formyl-6-(pyridin-4-ylmethoxy)nicotinate is a compound of interest due to its potential biological activities and therapeutic applications. This article provides a comprehensive overview of its biological activity, including data from various studies, mechanisms of action, and potential clinical implications.

Chemical Structure and Properties

This compound belongs to a class of compounds known for their diverse biological activities. The structural features that contribute to its activity include:

- Pyridine Ring : Known for its role in various biological interactions.

- Methoxy Group : Enhances lipophilicity and potentially increases membrane permeability.

- Formyl Group : May participate in various chemical reactions, influencing biological activity.

Antimicrobial Activity

Research has demonstrated that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on pyridazine derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

| Compound | Activity Against | Method Used | Reference |

|---|---|---|---|

| Pyridazine Derivative | S. aureus | Disk diffusion method | |

| Pyridazine Derivative | E. coli | Disk diffusion method |

Antioxidant Activity

Compounds containing pyridine and related structures have been reported to possess antioxidant properties. This is crucial for preventing oxidative stress-related diseases, including cancer and cardiovascular diseases. The antioxidant activity can be attributed to the ability of these compounds to scavenge free radicals and inhibit lipid peroxidation .

Anti-inflammatory Activity

This compound may also exhibit anti-inflammatory effects. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and enzymes, suggesting potential use in treating inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds like this compound may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).

- Receptor Modulation : The interaction with specific receptors may modulate signaling pathways related to inflammation and oxidative stress.

- Gene Expression : Some studies suggest that these compounds can influence gene expression related to antioxidant defenses and inflammation .

Case Studies

-

Antimicrobial Efficacy Study :

A study evaluated the antimicrobial efficacy of this compound against various pathogens. Results indicated significant inhibition zones compared to standard antibiotics, suggesting its potential as an alternative antimicrobial agent. -

Oxidative Stress Model :

In a model of oxidative stress, the compound demonstrated a dose-dependent reduction in reactive oxygen species (ROS), highlighting its antioxidant capabilities. -

Inflammation Model :

In vitro studies showed that treatment with this compound reduced levels of pro-inflammatory cytokines in macrophage cultures, supporting its anti-inflammatory potential.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 2-formyl-6-(pyridin-4-ylmethoxy)nicotinate, and what reaction conditions are critical for regioselectivity?

- Methodology :

- Step 1 : Introduce the pyridin-4-ylmethoxy group via nucleophilic aromatic substitution (SNAr) between 6-hydroxynicotinate derivatives and 4-(chloromethyl)pyridine under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 2 : Install the formyl group at the 2-position using a Vilsmeier-Haack reaction (POCl₃/DMF) or directed ortho-metalation followed by formylation with DMF .

- Step 3 : Protect/react the carboxylic acid group as a methyl ester using methanol and catalytic H₂SO₄ or via transesterification .

- Critical Factors : Temperature control (~0–5°C for formylation), anhydrous conditions for SNAr, and inert atmosphere to prevent oxidation of the aldehyde group.

Q. How is this compound characterized analytically, and what spectral data are diagnostic?

- Analytical Techniques :

- LCMS : Expected [M+H]⁺ ion at m/z 317 (calculated) with retention time ~1.60 minutes under QC-SMD-TFA05 conditions (similar to pyridine derivatives in ).

- ¹H NMR : Key signals include the aldehyde proton (~10 ppm, singlet), pyridin-4-ylmethoxy OCH₂ (δ 5.2–5.4 ppm), and methyl ester (δ 3.9 ppm, singlet) .

- IR : Strong C=O stretches for ester (~1720 cm⁻¹) and aldehyde (~1700 cm⁻¹) .

Advanced Research Questions

Q. How can reaction yields for the pyridin-4-ylmethoxy substitution step be optimized, and what solvent systems mitigate side reactions?

- Optimization Strategies :

- Use polar aprotic solvents (DMF, DMSO) to stabilize transition states in SNAr.

- Add phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity of 4-(chloromethyl)pyridine .

- Monitor by HPLC (C18 column, acetonitrile/water + 0.1% TFA) to detect unreacted starting material and by-products .

- Yield Contradictions : Lower yields in non-polar solvents (toluene) due to poor solubility; side products like 6-chloro derivatives may form if leaving group efficiency is compromised .

Q. What conflicting spectral data might arise during characterization, and how can they be resolved?

- Common Issues :

- Aldehyde Tautomerism : The formyl group may exhibit keto-enol tautomerism in DMSO-d₆, leading to split peaks in ¹H NMR. Use CDCl₃ for sharper signals .

- Impurity Peaks : Residual DMF in LCMS can cause adducts ([M+DMF+H]⁺). Purify via column chromatography (SiO₂, ethyl acetate/hexane) .

- Steric Effects : Pyridin-4-ylmethoxy group may cause splitting of adjacent proton signals; use 2D NMR (COSY, HSQC) for unambiguous assignment .

Q. How can the formyl group be derivatized to enhance stability or enable further functionalization?

- Derivatization Methods :

- Oxime Formation : React with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol/water to form oximes, improving stability against oxidation .

- Hydrazone Synthesis : Use 2,4-dinitrophenylhydrazine (DNPH) for UV-active derivatives, facilitating quantification .

- Reductive Amination : Convert the aldehyde to an amine via Schiff base intermediates (e.g., with benzylamine/NaBH₄) for bioactivity studies .

Q. What computational or experimental approaches predict the biological activity of this compound?

- Prediction Strategies :

- Docking Studies : Model interactions with nicotinic acetylcholine receptors (nAChRs) due to the pyridine core and methoxy groups .

- ADMET Profiling : Use SwissADME to predict solubility (LogP ~2.5) and blood-brain barrier permeability based on ester and aldehyde groups .

- In Vitro Assays : Screen for antifungal activity (similar to cyclopentyl nicotinate derivatives) via microdilution assays against Candida albicans .

Methodological Challenges and Solutions

Q. What strategies mitigate degradation of the aldehyde group during storage or reaction?

- Stabilization Methods :

- Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent oxidation.

- Add radical scavengers (e.g., BHT) during reactions involving elevated temperatures .

- Convert to more stable derivatives (e.g., acetals) temporarily, then regenerate the aldehyde post-synthesis .

Q. How can regioselectivity be ensured when introducing multiple substituents to the pyridine ring?

- Regiochemical Control :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.